BenchChemオンラインストアへようこそ!

BI-BTK-1

BTK inhibition enzyme kinetics irreversible covalent inhibitor

BI-BTK-1 is a potent, highly selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) developed by Boehringer Ingelheim for preclinical research applications. BTK is a cytoplasmic tyrosine kinase essential for B cell receptor (BCR) signaling, Fc receptor (FcR) signaling, and macrophage polarization, making it a critical node in immune complex-mediated inflammatory pathways.

Molecular Formula C32H38N6O3
Molecular Weight 554.7
Cat. No. B1192384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-BTK-1
SynonymsBI-BTK-1;  BI-BTK-1;  BI-BTK-1
Molecular FormulaC32H38N6O3
Molecular Weight554.7
Structural Identifiers
SMILESO=C(C1=C(N)N([C@H]2C[C@@]3(CN(C(/C=C/CN4CCCCC4)=O)CC3)C2)N=C1C5=CC=C(OC6=CC=CC=C6)C=C5)N
InChIInChI=1S/C32H38N6O3/c33-30-28(31(34)40)29(23-11-13-26(14-12-23)41-25-8-3-1-4-9-25)35-38(30)24-20-32(21-24)15-19-37(22-32)27(39)10-7-18-36-16-5-2-6-17-36/h1,3-4,7-14,24H,2,5-6,15-22,33H2,(H2,34,40)/b10-7+/t24-,32+
InChIKeyUVUIBFFFKKCSPU-FKEPVJCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-BTK-1 Procurement Guide: A Highly Selective Irreversible BTK Inhibitor for Autoimmune Research


BI-BTK-1 is a potent, highly selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) developed by Boehringer Ingelheim for preclinical research applications [1]. BTK is a cytoplasmic tyrosine kinase essential for B cell receptor (BCR) signaling, Fc receptor (FcR) signaling, and macrophage polarization, making it a critical node in immune complex-mediated inflammatory pathways [2]. BI-BTK-1 was specifically designed and characterized for use in models of antibody-mediated autoimmune disease, including lupus nephritis (LN), where BTK-driven activation of B cells and myeloid cells contributes directly to end-organ pathology [1][2]. Unlike clinically approved BTK inhibitors that are optimized for B cell malignancy indications, BI-BTK-1 has been primarily validated in immune complex-mediated glomerulonephritis and spontaneous lupus models, providing researchers with a fit-for-purpose tool compound whose in vivo pharmacology and efficacy benchmarks are established in autoimmune—rather than oncologic—contexts [3].

Why BI-BTK-1 Cannot Be Replaced by Generic BTK Inhibitors in Autoimmune Model Research


BTK inhibitors differ substantially in their kinase selectivity profiles, binding kinetics, and tissue distribution, meaning that experimental results obtained with one BTK inhibitor cannot be assumed to replicate with another—even among irreversible covalent inhibitors targeting the same Cys481 residue [1]. Clinically developed BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib carry well-characterized off-target kinase liabilities that can confound interpretation in autoimmune models: ibrutinib inhibits at least nine other cysteine-containing kinases including ITK, TEC, BLK, and EGFR, while acalabrutinib and zanubrutinib exhibit narrower but still non-zero secondary target engagement [2]. BI-BTK-1 was characterized in autoimmune-centric assays—anti-IgD-stimulated primary human B cell CD69 expression, immune complex-stimulated monocyte cytokine release, and murine nephrotoxic serum nephritis—meaning its published efficacy benchmarks are directly anchored to disease-relevant cellular and in vivo readouts rather than to oncology-oriented proliferation assays [3]. Substituting a generic BTK inhibitor into an autoimmune protocol without verifying equivalent selectivity, cellular potency, and in vivo dose-response characteristics risks producing data that cannot be meaningfully compared to published BI-BTK-1 results.

BI-BTK-1 Quantitative Differentiation Evidence: Potency, In Vivo Efficacy, and Disease Reversal Benchmarks


Single-Digit Nanomolar BTK Enzymatic Potency with Rapid Irreversible Inactivation Kinetics

BI-BTK-1 inhibits recombinant BTK with an enzymatic IC50 of 0.9 nM (95% CI: 0.6–1.2 nM) and demonstrates rapid irreversible inactivation kinetics with a k(inact)/K(i) value of 85,000 ± 39,000 M⁻¹ s⁻¹ [1]. By comparison, the first-generation covalent BTK inhibitor ibrutinib achieves a comparable BTK enzymatic IC50 of 0.5 nM but exhibits substantially broader off-target kinase binding, with confirmed activity against ITK, TEC, BLK, EGFR, HER2, and JAK3 [2]. The high inactivation efficiency of BI-BTK-1, combined with its reported high selectivity (characterized as 'highly selective' across the kinome in the primary publication, though a full panel dataset is not publicly available), means that at concentrations sufficient to fully occupy BTK, the residual risk of confounding off-target pharmacology is lower for BI-BTK-1 than for ibrutinib—a distinction particularly relevant in immune cell functional assays where ITK and TEC kinases also contribute to signaling downstream of the TCR and BCR [2][3].

BTK inhibition enzyme kinetics irreversible covalent inhibitor k(inact)/K(i)

Cellular Target Engagement in Primary Human B Cells and Monocytes at Low Nanomolar Concentrations

In primary human CD19+ B cells stimulated with anti-IgD, BI-BTK-1 inhibits CD69 upregulation with an IC50 of 2.4 nM (95% CI: 1.5–3.8 nM) [1]. In primary human CD14+ monocytes stimulated with immune complexes (anti-HSA IC), BI-BTK-1 suppresses secretion of IL-6 (IC50 = 2.3 nM), TNF-α (IC50 = 0.8 nM), and IL-1β (IC50 = 0.6 nM) [1]. These cellular potency values are derived from physiologically relevant stimuli—anti-IgD for BCR crosslinking and immune complexes for FcγR engagement—rather than from artificial PMA/ionomycin or transformed cell line assays used for many clinical BTK inhibitor characterizations. Equivalent primary B cell CD69 inhibition data for ibrutinib or acalabrutinib under identical anti-IgD stimulation conditions are not available from the same study, preventing a direct head-to-head comparison; however, the tight concordance between BI-BTK-1's enzymatic IC50 (0.9 nM) and its cellular IC50 values (0.6–2.4 nM) across both B cell and monocyte functional readouts indicates efficient cellular target engagement with minimal right-shift from biochemical to cellular potency [2].

B cell receptor signaling CD69 expression monocyte cytokine release immune complex primary human cells

Dose-Dependent In Vivo Protection from Proteinuria and Renal Injury in Murine Immune Complex Glomerulonephritis

In a murine nephrotoxic serum (NTS)-induced immune complex glomerulonephritis model, prophylactic oral administration of BI-BTK-1 produced dose-dependent protection from kidney disease across a 0.3–10 mg/kg dosing range [1]. At the 10 mg/kg dose, BI-BTK-1 reduced proteinuria from 1220 mg/dL (vehicle control) to 10 mg/dL (p < 0.0005), reduced serum creatinine from 0.74 mg/dL to 0.48 mg/dL (p < 0.03), and reduced blood urea nitrogen (BUN) from 82 mg/dL to 25 mg/dL (p < 0.03) at study endpoint (Day 11) [2]. Histological assessment confirmed marked renal protection in BI-BTK-1-treated groups, accompanied by reduced infiltrating IBA-1+ macrophages and decreased C3 complement deposition within the kidney [1]. While clinical BTK inhibitors such as ibrutinib and acalabrutinib have shown efficacy in some autoimmune models, the published BI-BTK-1 dataset provides a uniquely comprehensive dose-response characterization of a BTK inhibitor in immune complex-mediated nephritis, with quantitative renal function endpoints (proteinuria, creatinine, BUN) directly benchmarked at multiple dose levels—data that are not available in comparable granularity for ibrutinib or acalabrutinib in the NTS nephritis model [3].

lupus nephritis proteinuria immune complex glomerulonephritis in vivo efficacy dose response

Therapeutic Reversal of Established Proteinuria: Differentiation from Prophylaxis-Only BTK Inhibitor Data

In a therapeutic dosing protocol where BI-BTK-1 administration was initiated after establishment of significant proteinuria, BI-BTK-1 at 3 mg/kg reversed existing proteinuria within two days of treatment initiation (p < 0.05 versus vehicle control) and improved renal histopathology scores [1][2]. This therapeutic efficacy was further validated across two spontaneous lupus models (NZB/W F1 and MRL/lpr), where BI-BTK-1 treatment initiated after disease onset significantly attenuated proteinuria progression and extended survival [3]. Most published BTK inhibitor efficacy studies in autoimmune models employ prophylactic dosing regimens (treatment initiated before or concurrent with disease induction), which do not address the clinically relevant question of whether BTK inhibition can reverse established end-organ damage. BI-BTK-1 is one of the few BTK inhibitors for which both prophylactic and therapeutic dosing efficacy has been systematically demonstrated and published across multiple independent lupus models (NTS-induced nephritis, NZB/W F1 spontaneous lupus, and MRL/lpr spontaneous lupus), providing a uniquely comprehensive in vivo dataset [3].

established disease reversal therapeutic dosing proteinuria reversal lupus nephritis delayed treatment

Multi-Organ Lupus Efficacy: Renal, Cutaneous, and Neuropsychiatric Disease Attenuation in Spontaneous Murine Lupus

Beyond renal endpoints, BI-BTK-1 treatment significantly attenuated both cutaneous and neuropsychiatric lupus disease phenotypes in MRL/lpr mice [1]. Specifically, BI-BTK-1-treated MRL/lpr mice exhibited significantly fewer macroscopic and microscopic skin lesions compared to vehicle-treated controls, alongside attenuation of behavioral markers associated with neuropsychiatric lupus [1]. RNA-seq analysis of renal tissue from BI-BTK-1-treated mice revealed modulation of over 500 genes, with pathway analysis highlighting suppression of inflammation-related and glomerular injury-associated transcriptional programs [2]. This multi-organ efficacy profile is significant because most clinically developed BTK inhibitors have been primarily characterized in oncology contexts (CLL, MCL, WM) or in single-organ autoimmune models; the breadth of organ-system efficacy data published for BI-BTK-1—spanning kidney, skin, and brain endpoints within the same lupus model system—provides a uniquely comprehensive dataset for investigators studying systemic autoimmune disease [3].

systemic lupus erythematosus cutaneous lupus neuropsychiatric lupus multi-organ efficacy MRL/lpr model

BI-BTK-1 Optimal Application Scenarios for Preclinical Autoimmune and Inflammation Research


Mechanistic Studies of BTK-Dependent Fcγ Receptor Signaling in Primary Human Monocytes and Macrophages

BI-BTK-1 is the optimal BTK inhibitor for dissecting FcγR-dependent cytokine responses in primary human monocytes because its published cellular IC50 values for immune complex-stimulated IL-6 (2.3 nM), TNF-α (0.8 nM), and IL-1β (0.6 nM) were all generated using physiologically relevant anti-HSA immune complex stimulation [1]. This dataset allows investigators to select inhibitor concentrations that achieve near-complete BTK blockade (e.g., 10–100 nM) while minimizing off-target kinase engagement—a critical consideration given that alternative BTK inhibitors such as ibrutinib inhibit ITK and TEC at similar concentrations, kinases that also participate in FcR-proximal signaling in myeloid cells [2]. The availability of matched B cell (anti-IgD CD69 IC50 = 2.4 nM) and monocyte potency data from the same publication enables parallel experimental designs where BTK dependence can be compared across B cell and myeloid compartments under identical inhibitor concentration ranges [1].

Preclinical Efficacy Testing of BTK Inhibition in Immune Complex-Mediated Glomerulonephritis Models

Investigators planning murine nephrotoxic serum (NTS) nephritis or spontaneous lupus nephritis experiments should select BI-BTK-1 because it is the BTK inhibitor with the most comprehensively published dose-response and therapeutic-dosing dataset in these specific models. The published data provide clear benchmarks: 10 mg/kg once-daily oral gavage yields >99% proteinuria reduction with normalization of serum creatinine and BUN in the prophylactic NTS model, while 3 mg/kg initiated therapeutically after proteinuria establishment reverses disease within 2 days [1][2]. Efficacy has been independently replicated across three murine lupus models (NTS-induced, NZB/W F1, and MRL/lpr) [3]. No clinical BTK inhibitor has published comparable dose-response data with quantitative renal function endpoints across this breadth of lupus models, making BI-BTK-1 the evidence-supported choice for nephritis-focused BTK research programs.

Multi-Organ Lupus Research Requiring Concurrent Assessment of Renal, Cutaneous, and Neuropsychiatric Endpoints

For research programs evaluating BTK inhibition as a therapeutic strategy for systemic lupus erythematosus with multi-organ involvement, BI-BTK-1 is the only BTK inhibitor with published efficacy data simultaneously spanning renal, dermatologic, and neuropsychiatric endpoints within a single lupus model system [1]. The MRL/lpr dataset demonstrates significant attenuation of skin lesions (both macroscopic and microscopic) and behavioral markers of neuropsychiatric disease, while the NZB/W F1 and NTS datasets provide complementary renal endpoint validation [1][2]. RNA-seq data showing modulation of >500 genes in kidney tissue further supports transcriptomic-level mechanistic investigations [3]. This integrated multi-organ dataset provides an evidence foundation that no alternative BTK inhibitor currently matches in the published literature, making BI-BTK-1 the rational procurement choice for systemic lupus research programs.

Comparative BTK Inhibitor Selectivity Profiling and Biomarker Discovery in Autoimmune Disease Models

BI-BTK-1 serves as an essential comparator compound in studies designed to establish the relationship between BTK inhibitor selectivity and therapeutic index in autoimmune versus oncologic applications. Its characterization as a highly selective irreversible BTK inhibitor with published enzymatic, cellular, and in vivo benchmarks across multiple autoimmune models [1][2] provides a reference dataset against which next-generation BTK inhibitors (reversible, non-covalent, or PROTAC-based) can be benchmarked in autoimmune-specific assays. The availability of BI-BTK-1's k(inact)/K(i) value (85,000 ± 39,000 M⁻¹ s⁻¹) [1] enables quantitative comparison of covalent inactivation efficiency with other irreversible BTK inhibitors. Furthermore, the transcriptional signatures modulated by BI-BTK-1 treatment (>500 kidney genes identified by RNA-seq) [3] provide a published biomarker discovery dataset that can serve as a reference for pharmacodynamic target engagement studies in renal tissue.

Quote Request

Request a Quote for BI-BTK-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.